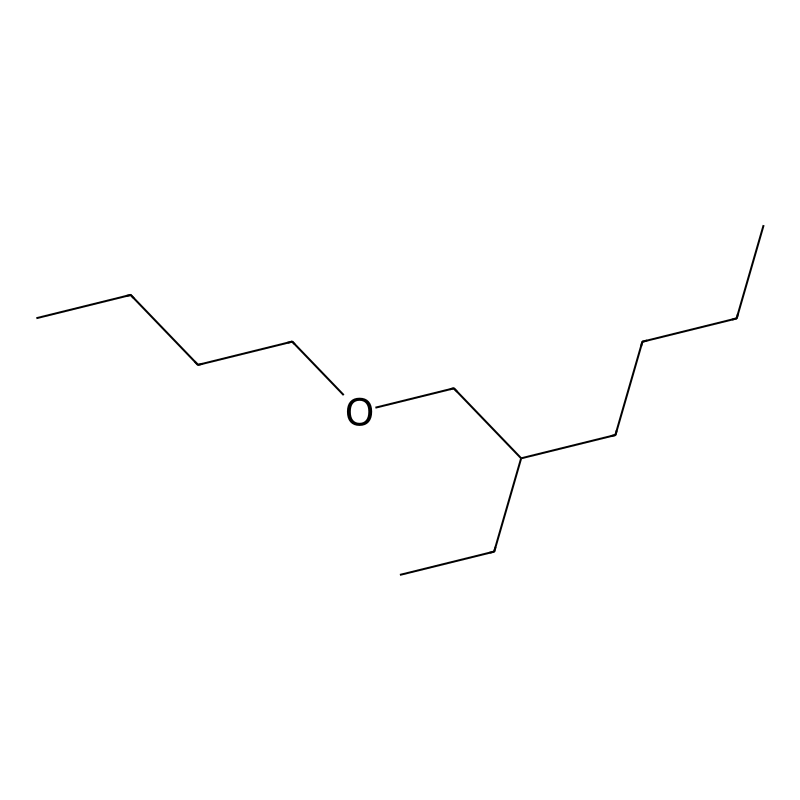

1-Butoxy-2-ethylhexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Butoxy-2-ethylhexane is an organic compound with the chemical formula C₁₂H₂₆O and a molecular weight of 186.3342 g/mol. It is classified as an ether, specifically a butyl ether of 2-ethylhexanol, and is also known by other names, including butyl 2-ethylhexyl ether. The compound features a branched alkyl chain, which contributes to its unique properties and applications in various fields, including industrial and chemical processes .

- Dehydration: Under acidic conditions, it can lose water to form alkenes.

- Oxidation: It can be oxidized to form corresponding aldehydes or ketones depending on the reaction conditions.

- Hydrolysis: In the presence of strong acids or bases, it may hydrolyze to yield alcohols and acids.

The reactivity of this compound is influenced by the presence of the ether functional group, which generally exhibits stability under neutral conditions but can be reactive under specific circumstances .

1-Butoxy-2-ethylhexane can be synthesized through several methods:

- Etherification: This method involves the reaction of 2-ethylhexanol with butyl halides in the presence of a base.

- Alkylation: The compound can also be produced via alkylation reactions using appropriate alkylating agents under controlled conditions.

- Transesterification: Another synthetic pathway involves transesterifying esters with alcohols to yield ethers.

These methods vary in complexity and yield depending on the specific reagents and conditions employed .

1-Butoxy-2-ethylhexane finds applications in various industries:

- Solvent: It is used as a solvent for paints, coatings, and inks due to its ability to dissolve a wide range of organic materials.

- Chemical Intermediate: The compound serves as an intermediate in the synthesis of other chemicals.

- Additive: It is utilized as an additive in formulations requiring enhanced solubility or stability.

Its unique properties make it suitable for use in both industrial applications and consumer products .

Interaction studies involving 1-butoxy-2-ethylhexane focus on its behavior in mixtures with other solvents or chemicals. Research indicates that it can interact with various substances, affecting solubility and volatility. For instance, when mixed with polar solvents, its solubility characteristics can change significantly, impacting its efficacy as a solvent or additive in formulations. Additionally, studies on its migration from packaging materials into food products have raised concerns about potential health risks associated with exposure .

1-Butoxy-2-ethylhexane shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Butoxyethanol | C₄H₁₀O | Shorter carbon chain; more polar |

| 2-Ethylhexanol | C₈H₁₈O | Primary alcohol; higher boiling point |

| Ethylene glycol butyl ether | C₁₂H₂₆O₂ | Contains two ether groups; higher viscosity |

| 1-Octanol | C₈H₁₈O | Straight-chain alcohol; less soluble |

Uniqueness

The uniqueness of 1-butoxy-2-ethylhexane lies in its combination of a branched alkyl structure with an ether functional group, which imparts specific solubility characteristics not found in simpler ethers or alcohols. This makes it particularly valuable in applications requiring both solvent properties and chemical stability .

1-Butoxy-2-ethylhexane is a branched alkyl ether with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol [1] [2]. This compound, also known as 3-(butoxymethyl)heptane or butyl 2-ethylhexyl ether, is characterized by a unique branched structure that significantly influences its physicochemical properties [1] .

Thermodynamic Behavior Analysis

The thermodynamic properties of 1-Butoxy-2-ethylhexane reveal important insights into its molecular behavior and phase equilibria. The compound exhibits a critical temperature of 660.05 K (386.90°C) and a critical pressure of 1766.90 kPa (17.67 bar), indicating moderate thermal stability under standard conditions [2] [4]. These critical properties are consistent with those observed in similar branched alkyl ethers and reflect the influence of the branched alkyl chain structure on intermolecular interactions [2].

The normal boiling point of 1-Butoxy-2-ethylhexane is determined to be 495.94 K (222.79°C) based on theoretical calculations using the Joback estimation method [2] [4]. Alternative experimental data suggests a slightly lower boiling point of 214.9°C [5], which is in reasonable agreement considering the uncertainty inherent in estimation methods. The melting point is estimated at 232.23 K (-40.92°C), indicating that the compound remains liquid at ambient temperatures [2] [4].

The enthalpy of vaporization is calculated to be 44.33 kJ/mol, while the enthalpy of fusion is estimated at 24.50 kJ/mol [2] [4]. These values reflect the relatively weak intermolecular forces present in the compound, primarily van der Waals interactions, due to the ether functional group and the branched alkyl structure. The standard enthalpy of formation in the gas phase is -428.51 kJ/mol, and the standard Gibbs free energy of formation is -57.28 kJ/mol [2] [4], indicating thermodynamic stability under standard conditions.

Temperature-Dependent Heat Capacity

The gas-phase heat capacity of 1-Butoxy-2-ethylhexane shows a characteristic increase with temperature, ranging from 435.78 J/mol·K at 495.94 K to 527.85 J/mol·K at 660.05 K [2] [4]. This temperature dependence follows the expected pattern for large organic molecules, where increased molecular motion and vibrational modes contribute to higher heat capacity values at elevated temperatures.

| Temperature (K) | Heat Capacity (J/mol·K) |

|---|---|

| 495.94 | 435.78 |

| 523.29 | 452.60 |

| 550.64 | 468.81 |

| 577.99 | 484.43 |

| 605.34 | 499.48 |

| 632.69 | 513.95 |

| 660.05 | 527.85 |

Solvation Dynamics in Polar and Non-Polar Media

The solvation behavior of 1-Butoxy-2-ethylhexane is fundamentally influenced by its amphiphilic nature, containing both hydrophobic alkyl chains and a polar ether linkage. The compound exhibits a high octanol-water partition coefficient (log P) of 4.019 [2] [4], indicating strong hydrophobic character and preferential partitioning into non-polar phases. This property is consistent with the compound's branched alkyl structure, which minimizes favorable interactions with polar solvents.

The water solubility of 1-Butoxy-2-ethylhexane is extremely low, with a log₁₀ water solubility value of -3.69 [2] [4], corresponding to approximately 0.0002 g/L at 20°C. This low solubility is attributed to the dominant hydrophobic character of the molecule, where the large branched alkyl chains outweigh the modest polar contribution of the ether oxygen atom [6].

In non-polar solvents, 1-Butoxy-2-ethylhexane demonstrates excellent miscibility due to similar intermolecular forces and molecular structure. The compound's branched structure provides favorable van der Waals interactions with hydrocarbon solvents, while the ether linkage can participate in weak dipole-dipole interactions with moderately polar solvents [6] [7].

The solvation dynamics in polar media are characterized by unfavorable entropy changes due to the disruption of hydrogen bonding networks in protic solvents. Studies on similar branched alkyl ethers have shown that the solvation process involves the formation of cage-like structures around the hydrophobic portions of the molecule, leading to decreased entropy and unfavorable solvation thermodynamics [8] [9].

Interfacial Properties and Surface Activity

The interfacial behavior of 1-Butoxy-2-ethylhexane is governed by its amphiphilic structure, which enables surface-active properties at various interfaces. The compound's molecular structure, featuring a polar ether head group and an extensive branched hydrophobic tail, provides moderate surfactant characteristics [10] [11].

The surface tension properties of 1-Butoxy-2-ethylhexane are influenced by the branched nature of its alkyl chains, which affects molecular packing at interfaces. The branched structure reduces the efficiency of molecular alignment compared to linear alkyl ethers, resulting in higher surface tension values and reduced surface activity [10] [12]. This behavior is consistent with observations in other branched alkyl surfactants, where branching typically decreases surface activity due to steric hindrance and less favorable molecular packing [12].

At oil-water interfaces, 1-Butoxy-2-ethylhexane exhibits weak amphiphilic behavior, with the ether oxygen providing limited hydrophilic character compared to more polar head groups such as alcohols or carboxylic acids [13] [11]. The interfacial tension reduction capability is modest, reflecting the relatively weak polar character of the ether linkage [13].

The compound's interfacial properties are also influenced by temperature, with increasing temperature generally leading to reduced interfacial activity due to enhanced molecular motion and decreased residence time at interfaces [14] [15]. The branched structure may provide some stability to interfacial films through increased molecular interactions, though this effect is limited compared to linear chain analogs [15].

Dynamic surface tension measurements would reveal the kinetics of surface adsorption, which for branched alkyl ethers typically show slower equilibration compared to linear counterparts due to increased molecular volume and reduced diffusion rates [15] [16]. The critical micelle concentration, while not experimentally determined for this compound, would be expected to be relatively high due to the moderate hydrophobic-hydrophilic balance [10].